Tetradecanol

Catalog No.
S562632
CAS No.
112-72-1
M.F
C14H30O
M. Wt
214.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetradecanol

CAS Number

112-72-1

Product Name

Tetradecanol

IUPAC Name

tetradecan-1-ol

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3

InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCO

Solubility

In water, 1.91X10-1 mg/L at 25 °C
In water, 0.30 mg/L at 25 °C
Very soluble in ethanol, ether, acetone, benzene, chloroform
Soluble in ether, slightly soluble in alcohol

Synonyms

Tetradecanol; 1-Hydroxytetradecane; 1-Tetradecyl Alcohol; Adol 18; Alfol 14; Conol 1495; Hinol 14SS; Kalcohl 40; Kalcohl 4098; Kalcol 4098; Kolliwax MA; Lanette 14; Lanette K; Lanette Wax KS; Lorol C 14; Loxanol V; Myristic alcohol; Myristyl Alcohol;

Canonical SMILES

CCCCCCCCCCCCCCO

Drug Delivery and Formulation**

  • Encapsulation: Tetradecanol can be used to encapsulate drugs, protecting them from degradation and improving their delivery to specific sites within the body [].
  • Controlled Release: Due to its phase-change properties, tetradecanol can be used in the development of temperature-controlled drug release systems []. This allows for the release of medication at a specific temperature, potentially improving treatment efficiency and reducing side effects.

Material Science and Engineering

  • Nanoparticle Synthesis: Tetradecanol can be used as a stabilizing agent in the synthesis of nanoparticles, preventing them from aggregating and improving their stability [].
  • Biocompatible Coatings: Due to its non-toxic and biocompatible nature, tetradecanol can be used to develop coatings for medical devices, improving their compatibility with biological tissues [].

Other Research Applications

Tetradecanol is also being explored for various other research applications, including:

  • Biofuels: As a renewable resource, tetradecanol is being investigated as a potential biofuel feedstock [].
  • Cosmetics and Personal Care Products: Due to its emolliency properties, tetradecanol can be found in various cosmetic and personal care products [].

1-Tetradecanol, commonly known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula C14H30O\text{C}_{14}\text{H}_{30}\text{O} and a molecular weight of approximately 214.39 g/mol. It appears as a white waxy solid that is practically insoluble in water but soluble in diethyl ether and slightly soluble in ethanol. This compound is derived from natural sources such as nutmeg, palm kernel oil, and coconut oil, where it is often found as myristic acid. Its structure consists of a long hydrocarbon chain with a hydroxyl group (-OH) at one end, which imparts its alcohol characteristics .

Tetradecanol is generally considered to have low to moderate toxicity []. However, it can cause skin irritation and eye damage upon contact. Safety data sheets (SDS) should always be consulted before handling tetradecanol to ensure proper handling procedures are followed [].

Note:

  • The mechanism of action section is not included as tetradecanol doesn't have a specific biological role.
  • Case studies are not typically included in analysis of fundamental chemical properties.
Typical of alcohols:

  • Oxidation: It can be oxidized to form aldehydes or carboxylic acids depending on the reaction conditions. For instance, selective oxidation over supported nano gold catalysts can yield high selectivity to aldehyde or acid .
  • Esterification: When reacted with carboxylic acids, it forms esters plus water, showcasing its ability to participate in esterification reactions .
  • Polymerization: Alcohols like 1-tetradecanol may initiate the polymerization of isocyanates and epoxides, leading to various polymeric materials .

1-Tetradecanol exhibits low acute toxicity, with an oral LD50 greater than 5000 mg/kg in rats. It is generally considered safe for use in cosmetics and personal care products due to its emollient properties, which help hydrate and soothe the skin. Additionally, it has been reported to have antimicrobial activity, making it useful in formulations aimed at skin health .

1-Tetradecanol can be synthesized through several methods:

  • Hydrogenation of Myristic Acid: This method involves the reduction of myristic acid or its esters using hydrogen gas in the presence of a catalyst .
  • Ziegler Process: A petrochemical process that synthesizes long-chain fatty alcohols from olefins using aluminum alkyls and transition metal catalysts .
  • Biotechnological Methods: Recent studies have explored microbial fermentation processes for producing fatty alcohols, including 1-tetradecanol, from renewable resources .

1-Tetradecanol has diverse applications across various industries:

  • Cosmetics and Personal Care: It is widely used as an emollient in creams, lotions, shampoos, and other personal care products due to its skin-conditioning properties .
  • Surfactants: It serves as an intermediate in the synthesis of surfactants used in detergents and cleaning products .
  • Perfume Fixative: Its ability to stabilize fragrances makes it valuable in the formulation of perfumes and scented products .
  • Industrial Uses: It finds applications as an anti-foaming agent and in the production of plastics .

Studies indicate that 1-tetradecanol interacts with various biological systems. Its degradation in the atmosphere occurs through reactions with hydroxyl radicals, with an estimated half-life of about 18 hours. In aquatic environments, it tends to adsorb to suspended solids and sediments rather than volatilizing from water surfaces. Biodegradation studies reveal a half-life of approximately 5.5 days in sludge environments, indicating its potential environmental impact following release .

1-Tetradecanol belongs to a class of compounds known as fatty alcohols. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
1-HexadecanolSaturated fatty alcoholLonger carbon chain (16 carbons), used in cosmetics
1-OctadecanolSaturated fatty alcoholEven longer carbon chain (18 carbons), used as surfactant
2-TetradecanolSecondary fatty alcoholHydroxyl group at position 2; different reactivity
1-DodecanolSaturated fatty alcoholShorter carbon chain (12 carbons), often used in soaps

The uniqueness of 1-tetradecanol lies in its specific carbon chain length and functional group positioning, which dictate its physical properties and performance in various applications compared to other fatty alcohols.

Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999)
Liquid; Dry Powder
Liquid; Liquid, Other Solid
White solid; [Merck Index]
Solid

Color/Form

White solid
White crystals
Leaflets

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

214.229665576 g/mol

Monoisotopic Mass

214.229665576 g/mol

Boiling Point

505.8 °F at 760 mmHg (USCG, 1999)
295.8 °C

Flash Point

285 °F (USCG, 1999)
140.5 °C
285 °F (141 °C) (Open cup)

Heavy Atom Count

15

Vapor Density

7.39 (Air = 1)

Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float
0.823 at 40 °C
Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C
Density: 0.8236 g/cu cm at 38 °C

LogP

6.03 (LogP)
6.03
log Kow = 6.03

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

99.7 °F (USCG, 1999)
37.7 °C
Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form)
39.5 °C

UNII

V42034O9PU

Related CAS

67905-32-2 (aluminum salt)

GHS Hazard Statements

Aggregated GHS information provided by 465 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 22 of 465 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 443 of 465 companies with hazard statement code(s):;
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1-Tetradecanol (myristyl alcohol) is a white solid. It is not soluble in water. USE: 1-Tetradecanol is used as a perfume fixative for soaps and cosmetics. It is found in many personal care items such as; shampoo, toothpaste, cold creams, ointments and suppositories. 1-Tetradecanol is used in specialty cleaning products, as an anti-foam agent and in some plastics. It is also used as a food additive. EXPOSURE: Workers that use or produce 1-tetradecanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 1-tetradecanol. Skin exposure will result from using some personal care items. If 1-tetradecanol is released to the environment it is expected to bind tightly to particles in soil and water. It is not expected to move through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is expected to build up moderately in aquatic organisms. If 1-tetradecanol is released to air, it will be broken down by reactions with other chemicals. RISK: Allergic skin reactions have occurred in some individuals exposed to 1-tetradecanol in personal care products. No other health effects data were located for humans exposed to 1-tetradecanol. Mild-to-moderate eye irritation was observed in laboratory animals with direct eye exposure to 1-tetradecanol. Skin irritation was not observed in laboratory animals following direct skin contact. Skin tumors following skin exposure to a known cancer-causing agent (7,12-dimethylbenz(a)anthracene) were slightly increased by skin exposure to 1-tetradecanol. The potential for 1-tetradecanol to cause cancer without exposure to another known cancer-causing agent has not been examined in laboratory animals. The potential for 1-tetradecanol to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for 1-tetradecanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.00011 [mmHg]
1.1X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

112-72-1
67762-30-5
67762-41-8
68002-95-9
68333-80-2
68855-56-1
71750-71-5
75782-87-5
63393-82-8

Associated Chemicals

Tetradecyl alcohol; 27196-00-5

Wikipedia

1-Tetradecanol

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern
EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Cosmetics -> Emulsion stabilizing; Foam boosting; Skin conditioning; Antistatic; Viscosity controlling; Hair conditioning; Emollient; Emulsifying; Stabilizing

Methods of Manufacturing

Prepared by sodium reduction of fatty acid esters ... by lithium aluminum hydride reduction of fatty acids ... from acetaldehyde plus dimethylamine.
Ethylene (Alfol/Epal processes; coproduced with n-hexanol/n-octanol/n-decanol/n-alkanol(C8-C10)/lauryl alcohol, narrow-cut/n-alkanol(C12-C14)/cetyl alcohol/stearyl alcohol/n-alkanol(C12-C18)/cetyl stearyl alcohol/n-alkanol(C20+))
n-Alkanol(C12-C14)(fractionation; coproduced with lauryl alcohol, narrow-cut)
Myristic acid (hydrogenation)

General Manufacturing Information

Agriculture, Forestry, Fishing and Hunting
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Construction
Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
Wholesale and Retail Trade
1-Tetradecanol: ACTIVE
Tetradecanol: ACTIVE
Alcohols, C12-15: ACTIVE
Narrow cuts contain, typically 98% C14, broad cuts, 62% C14, 36% C16.
Reported product categories: hair dyes and colors (all types requiring caution statements and patch tests); moisturizing preparations; shaving preparations, misc.; cleansing products (cold creams, cleansing lotions, liquids and pads)
Reported cosmetic categories: makeup bases; personal cleanliness products, misc.; beard softeners ... face, body and hand creams and lotions; moisturizing creams and lotions

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

The objective of this study was to evaluate the skin permeation enhancement effect and skin irritation of saturated fatty alcohols using melatonin as a model compound. A saturated solution of melatonin in a mixture of water and ethanol (40:60) containing 5% w/v of saturated fatty alcohol was used in the skin permeation studies using Franz diffusion cells. For skin irritation studies, 230 uL of fatty alcohol solution was applied on the dorsal surface of the hairless rats using Hill top chamber. The skin irritation was evaluated by visual scoring method and bioengineering methods such as measurement of transepidermal water loss (TEWL) and skin blood flow. The flux of melatonin across hairless rat skin was found to be dependent on the carbon chain length of the fatty alcohols, with decanol showing the maximum permeation of melatonin. All fatty alcohols increased the TEWL and skin blood flow significantly compared with the vehicle. The fatty alcohols (decanol, undecanol and lauryl alcohol), which showed greater permeation of melatonin, also produced greater TEWL, skin blood flow and erythema. Tridecanol and myristyl alcohol showed lower permeation enhancement effect but caused greater skin irritation. Octanol and nonanol may be the most useful enhancers for the transdermal delivery of melatonin considering their lower skin irritation and a reasonably good permeation enhancement effect. ...

Dates

Modify: 2023-08-15

Dissolution enhancement of sorafenib tosylate by co-milling with tetradecanol post-extracted using supercritical carbon dioxide

I Choi, S Y Park, S-W Lee, Z Kang, Y S Jin, I W Kim
PMID: 32033627   DOI: 10.1691/ph.2020.9120

Abstract

Sorafenib (SOR) is an important multikinase inhibitor for the treatment of cancers. It is commercially available (Nexavar from Bayer) in the form of sorafenib tosylate (SORt) due to its very low solubility. Studies have been made to further improve the dissolution behavior of the tosylate form (SORt), which could ultimately moderate the currently high daily dose. In the present study, SORt nanoparticles (SORt-NP) were prepared through a process that combined two industrially well-accepted techniques of co-milling and supercritical extraction. SORt was co-milled with hydrophilic polymers and tetradecanol, and the tetradecanol was post-extracted using supercritical carbon dioxide. The process enabled the formation of SORt-NP without using any toxic organic solvents, and the drug/excipient ratio (1:0.38) was substantially higher than determined in other studies (1:5.4-10). The enhanced dissolution behavior of SORt-NP was possible with an optimized number of milling cycles. Combining co-milling and supercritical extraction was able to form overall porous network structures with reduced crystallite size, which accelerated the dissolution of SORt-NP. The current method could be easily extended to other poorly soluble drugs as a general approach to improve their dissolution behaviors.


Lignin assisted Pickering emulsion polymerization to microencapsulate 1-tetradecanol for thermal management

Yanbin Wang, Xiang Li, Chuanfei Shen, Zhiping Mao, Hong Xu, Yi Zhong, Xiaofeng Sui, Xueling Feng, Bijia Wang
PMID: 31870865   DOI: 10.1016/j.ijbiomac.2019.12.175

Abstract

This work explored the use of Pickering emulsion stabilized by lignin nanoparticles (LNPs) to microencapsulate 1-tetradecanol (TDA) via polymerization of acrylates for thermal management. The morphology and thermal performance of the resulting microcapsules were explored using scanning electron microscopy (SEM) and differential scanning calorimetry (DSC). A highest encapsulation ratio of 81.4% and melting enthalpy of 190 J/g could be achieved when the core/shell mass ratio was 2:1, and 10 wt% of the crosslinking monomer pentaerythritol tetraacrylate (PETRA) was used. Results of the leakage and accelerated thermal cycling tests showed that the microcapsules had good thermal and chemical stability. When the microcapsules were combined with gypsum, an effective thermal storage composite was obtained, showing good potential for thermal management in the construction field.


Topical oral 1-tetradecanol complex in the treatment of periodontal diseases in cats

Fernanda Maria Lopes Kubitza, James Mudie George Anthony
PMID: 30652935   DOI: 10.1177/1098612X18820734

Abstract

The aim of this study was to evaluate the outcomes of the treatment of chronic periodontal disease with an oral application of tetradecanol complex (1-TDC) in cats.
The test group (n = 9) received 1-TDC (525 mg per gel capsule/day) and the placebo group (n = 4) received olive oil (0.25 ml per gel capsule/day) for 6 weeks.
Oral treatment with 1-TDC resulted in significant reductions in all parameters of clinical periodontal disease except tooth mobility at 6 weeks. The 1-TDC group exhibited a statistically significant reduction in pocket depth, clinical attachment loss, gingival index and bleeding on probing after treatment at 6 weeks, whereas the placebo group did not show any significant change.
Chronic inflammation associated with periodontal diseases leads to periodontal tissue destruction. As a result, modulation of the host response has been included in the treatment protocol for periodontal diseases. Fatty acids present anti-inflammatory properties and are being investigated for use in the treatment and prevention of progressive periodontal diseases.


Near-infrared triggered co-delivery of doxorubicin and quercetin by using gold nanocages with tetradecanol to maximize anti-tumor effects on MCF-7/ADR cells

Zhipeng Zhang, Shaohui Xu, Yun Wang, Yanna Yu, Fangzhou Li, Hao Zhu, Yuanyuan Shen, Shengtang Huang, Shengrong Guo
PMID: 28881205   DOI: 10.1016/j.jcis.2017.08.097

Abstract

Previously, combination chemotherapy of doxorubicin (DOX) and quercetin (QUR) was developed to improve antitumor effects and reverse multidrug resistance and several biocompatible nanocarriers, such as liposomes and micelles, were validated for their targeted delivery. In this study, we report a near-infrared (NIR)-responsive drug delivery system based on DOX and QUR co-loaded gold nanocages (AuNCs) with biotin modification. The system was simply fabricated by filling the hollow interiors of AuNCs with tetradecanol (TD), a phase-change material with a melting point of 39°C, to control the drug release. The main cause of multidrug resistance (MDR) of DOX is the overexpression of P-glycoprotein (P-gp), which can be inhibited by QUR. Thus the combination chemotherapy of DOX and QUR may provide a promising strategy for MDR. The in vitro cytotoxicity of DOX and QUR at several fixed mass ratios was carried out and showed that the combination index (CI) was the smallest at the ratio of 1:0.2, indicating that the best synergistic effect was achieved. The resultant nanocomplex (abbreviated as BPQD-AuNCs) exhibited fast release (80% released in 20min) and strong cytotoxicity against MCF-7/ADR cells (IC
, 1.5μg/mL) under NIR irradiation. Additionally, BPQD-AuNCs were found to generate a large amount of reactive oxygen species (ROS), to inhibit P-gp expression and ATP activity. Taken together, the results show that BPQD-AuNC is a prospective nano-delivery system for overcoming multidrug-resistant cancer.


Essential oil composition of Cymbocarpum erythraeum (DC.) Boiss. from Turkey

Ayşe Betül Avci, Mustafa Korkmaz, Hasan Özçelik
PMID: 24601748   DOI: 10.1080/14786419.2014.891116

Abstract

The aim of this study was to determine the essential oil content and composition of Cymbocarpum erythraeum (DC.) Boiss., a rare species spread in flora of Turkey. The samples were collected during the fructifying period of the plant from Erzincan, Turkey, at an altitude of 2430 m, in 2010. Essential oils were obtained from different parts of the plant such as fruits and herbal parts with Clevenger apparatus by hydro-distillation. Essential oil contents of the plant material were 0.38 ± 0.015%, 0.23 ± 0.012% and 0.21 ± 0.015% from fruits, herbal parts with fruits and herbal parts without fruits, respectively. Composition of essential oil was identified by gas chromatography-mass spectrometry. The essential oil of the herbal parts of the plant was dominated by fatty alcohols and aldehydes which accounted for 73.10% and 24.64%, respectively. Myristyl alcohol (1-tetradecanol) was identified as a major component of essential oil with an average content of 73.10%.


Temoporfin-loaded 1-tetradecanol-based thermoresponsive solid lipid nanoparticles for photodynamic therapy

Ingrid Brezaniova, Martin Hruby, Jarmila Kralova, Vladimir Kral, Zulfiya Cernochova, Peter Cernoch, Miroslav Slouf, Jana Kredatusova, Petr Stepanek
PMID: 27622757   DOI: 10.1016/j.jconrel.2016.09.009

Abstract

We developed fully biodegradable/metabolizable nanosystem based on polymer surfactant-stabilized thermoresponsive solid lipid nanoparticles with non-covalently bound photosensitizer temoporfin (T-SLNP) with particle size below 50nm. The efficacy of T-SLNP was compared with commercial temoporfin formulation in terms of in vitro phototoxicity in 4T1 (murine mammary carcinoma) and MDA-MB-231(human breast adenocarcinoma) cells and of in vivo anticancer effect in Nu/Nu mice bearing MDA-MB-231 tumors. In vitro study demonstrated faster accumulation kinetics in the cells for our formulation design resulting in higher phototoxicity against the tumor cells. In vivo anticancer efficacy was markedly improved by T-SLNP compared with commercial temoporfin formulation. Owing to controlled and sustained release properties, subcellular size, biocompatibility with tissue and cells, the T-SLNP nanodispersion prepared in this study represents promising drug delivery system applicable in cancer treatment.


Contact dermatitis caused by fatty alcohols: may polyethoxylation of the fatty alcohols influence their sensitizing potential?

Monica Corazza, Stefania Zauli, Anna Bianchi, Simonetta Benetti, Alessandro Borghi, Annarosa Virgili
PMID: 23421464   DOI: 10.1111/cod.12020

Abstract




Self-assembled transparent conductive electrodes from Au nanoparticles in surfactant monolayer templates

Ahiud Morag, Liron Philosof-Mazor, Roman Volinsky, Elad Mentovich, Shachar Richter, Raz Jelinek
PMID: 22039603   DOI: 10.1002/adma.201101290

Abstract




Magnetic activated release of umbelliferone from lipid matrices

Dandan Yi, Pengyun Zeng, Timothy Scott Wiedmann
PMID: 20438822   DOI: 10.1016/j.ijpharm.2010.04.040

Abstract

Lipid matrices containing dispersed superparamagnetic iron oxide (SPIO) particles were investigated as a magnetic field-responsive drug delivery system. Lipid matrices were prepared by combining myristyl alcohol, fatty acid coated SPIO particles, and umbelliferone (UMB). With placement of the matrices into the release medium, initial UMB release was fast but fell to zero indicating a burst effect. With application of an alternating magnetic field, additional UMB was released. The rate and extent of magnetic field-stimulated release increased with UMB load but not SPIO content. Differences between oleic and myristic acid coated SPIO appeared to be a result of phase separation. UMB release coincided with matrix melting, which can be controlled by the SPIO content and external magnetic field as shown by theoretical analysis. While significant technological issues remain, the foundation for developing magnetic field-stimulated drug delivery systems has been established.


Production of medium chain length fatty alcohols from glucose in Escherichia coli

J Tyler Youngquist, Martin H Schumacher, Joshua P Rose, Thomas C Raines, Mark C Politz, Matthew F Copeland, Brian F Pfleger
PMID: 24141053   DOI: 10.1016/j.ymben.2013.10.006

Abstract

Metabolic engineering offers the opportunity to produce a wide range of commodity chemicals that are currently derived from petroleum or other non-renewable resources. Microbial synthesis of fatty alcohols is an attractive process because it can control the distribution of chain lengths and utilize low cost fermentation substrates. Specifically, primary alcohols with chain lengths of 12 to 14 carbons have many uses in the production of detergents, surfactants, and personal care products. The current challenge is to produce these compounds at titers and yields that would make them economically competitive. Here, we demonstrate a metabolic engineering strategy for producing fatty alcohols from glucose. To produce a high level of 1-dodecanol and 1-tetradecanol, an acyl-ACP thioesterase (BTE), an acyl-CoA ligase (FadD), and an acyl-CoA/aldehyde reductase (MAACR) were overexpressed in an engineered strain of Escherichia coli. Yields were improved by balancing expression levels of each gene, using a fed-batch cultivation strategy, and adding a solvent to the culture for extracting the product from cells. Using these strategies, a titer of over 1.6 g/L fatty alcohol with a yield of over 0.13 g fatty alcohol/g carbon source was achieved. These are the highest reported yield of fatty alcohols produced from glucose in E. coli.


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